

Acriflavine's Impact on Nucleic Acid Structure and Function: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Acriflavine (ACF), a derivative of acridine, has a long history as a topical antiseptic. However, its potent biological activities, stemming from its interaction with nucleic acids, have positioned it as a molecule of significant interest in modern drug discovery and development.[1] This technical guide provides an in-depth exploration of the core mechanisms by which acriflavine affects the structure and function of DNA and RNA. We will delve into its binding properties, its influence on crucial cellular processes such as replication and transcription, and the downstream effects on key signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals working in oncology, virology, and other fields where targeting nucleic acid processes is a key therapeutic strategy.

Mechanism of Action: Interaction with Nucleic Acids

Acriflavine's biological effects are primarily rooted in its ability to interact directly with nucleic acids. The planar, polycyclic aromatic structure of **acriflavine** allows it to insert itself between the base pairs of DNA, a process known as intercalation.[1][2] This physical disruption of the DNA double helix has profound consequences for its structure and function.

Intercalation into DNA



The planar nature and positive charge of the **acriflavine** molecule facilitate its intercalation between nucleotide base pairs in the DNA helix.[2] This insertion unwinds and lengthens the DNA strand, altering its conformation and interfering with the binding of proteins that are essential for DNA metabolism.

Inhibition of Topoisomerases I and II

Acriflavine acts as a dual inhibitor of topoisomerase I and II.[3][4] These enzymes are critical for resolving DNA topological problems that arise during replication, transcription, and recombination. By stabilizing the topoisomerase-DNA cleavage complex, **acriflavine** prevents the re-ligation of the DNA strands, leading to the accumulation of DNA strand breaks and ultimately triggering apoptosis.[4]

Quantitative Data on Acriflavine-Nucleic Acid Interactions

The following tables summarize key quantitative data gathered from various studies on the interaction of **acriflavine** with nucleic acids and its biological effects.

Table 1: Binding Affinity and Stoichiometry

Parameter	Value	Nucleic Acid	Method	Reference
Quenching Constant	1.0 x 10 ⁴ M ⁻¹	Commercial DNA	Fluorescence Quenching	[5]
Binding Affinity (Ka) of Proflavine*	(6.57 ± 0.75) x 10 ⁵ M ⁻¹	poly(A)-poly(U) RNA	Isothermal Titration Calorimetry	[6][7]
Acriflavine molecules bound per 100 purine bases	0.36 (per hour of depurination)	Single-stranded depurinated DNA	Covalent Labeling	[8]

^{*}Proflavine is a major component of **acriflavine**.

Table 2: Inhibitory Concentrations (IC50)



Target/Process	Cell Line/System	IC50 Value	Reference
Mpro (SARS-CoV-2)	Enzymatic Assay	5.60 ± 0.29 μM	[9]
Cell Viability	Mahlavu (Hepatocellular Carcinoma)	~1 µM	[10]
Cell Viability	HCT116 PIK3CA mutant (Colon Cancer)	Not specified, but effective	[11]
Cell Viability	K562 (Chronic Myeloid Leukemia)	Induces apoptosis at 4 μΜ	[12]
T7 RNA Polymerase Inhibition	In vitro transcription assay	Not specified, but inhibits	[13][14]

Impact on Nucleic Acid Function Inhibition of DNA Replication

By intercalating into the DNA template and inhibiting topoisomerase II, **acriflavine** effectively stalls DNA replication forks.[15] This leads to an accumulation of DNA damage and the activation of cell cycle checkpoints, ultimately resulting in cell cycle arrest and apoptosis.[12]

Disruption of Transcription

Acriflavine's interaction with DNA also interferes with the process of transcription. The distortion of the DNA helix hinders the binding and progression of RNA polymerase.[4][16] Furthermore, its ability to inhibit topoisomerases affects the supercoiling of the DNA template, which is necessary for efficient transcription.[4]

Effects on Cellular Signaling Pathways

Acriflavine's impact on nucleic acid metabolism triggers a cascade of downstream effects on various cellular signaling pathways, many of which are central to cancer progression and other diseases.



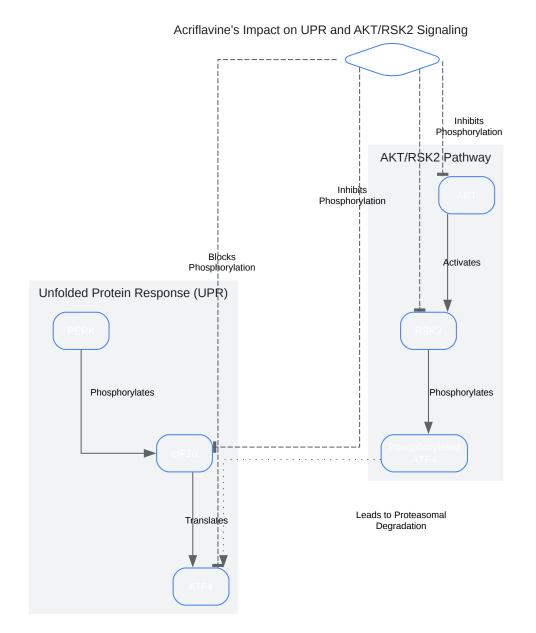
Inhibition of Hypoxia-Inducible Factor 1 (HIF-1)

Acriflavine is a potent inhibitor of HIF-1, a key transcription factor in the cellular response to hypoxia.[1][3] It functions by preventing the dimerization of the HIF-1 α and HIF-1 β subunits, thereby blocking the transcription of HIF-1 target genes involved in angiogenesis, glucose metabolism, and cell survival.[1][10]



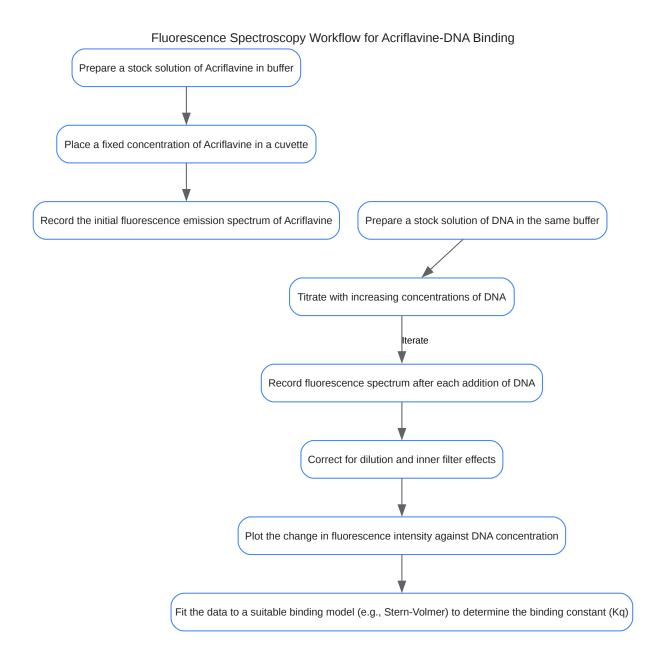
Acriflavine-mediated Inhibition of HIF-1 Signaling Нурохіа Stabilizes **Nucleus** Inhibits Dimerization Dimerization Binds to Activates Target Gene Transcription (e.g., VEGF, GLUT1)



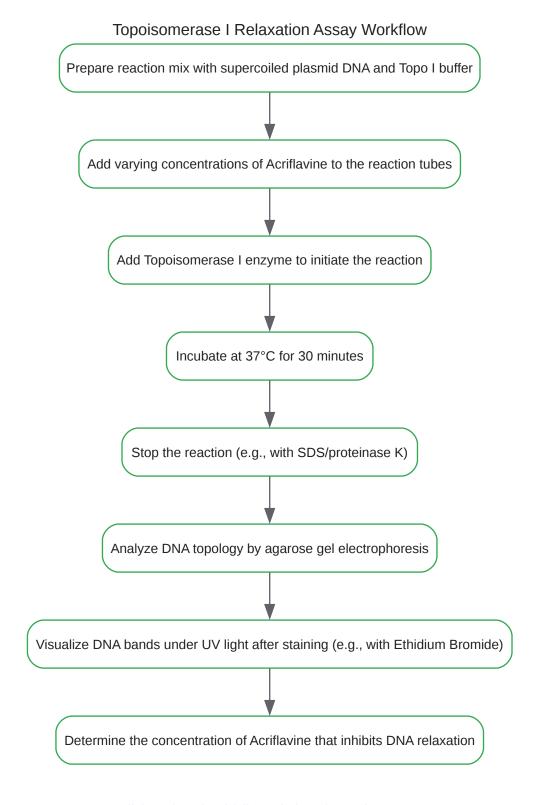


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